molecular formula C13H16BNO4 B1271545 N-Boc-indole-2-boronic acid CAS No. 213318-44-6

N-Boc-indole-2-boronic acid

Cat. No. B1271545
M. Wt: 261.08 g/mol
InChI Key: SVIBPSNFXYUOFT-UHFFFAOYSA-N
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Patent
US06071947

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (11.0 g; 78 mmols) in THF (170 ml), at -78° C. and under nitrogen, a 1.6M solution of BuLi (56.1 ml; 89.7 mmols) in hexane is added slowly in order to maintain the temperature below -65° C. The mixture is stirred at -75° C. for 10 min and is then warmed to 0° C. within 30 min. After cooling again to -78° C., a solution of 1-tert-butoxycarbonylindole (15.6 g; 72 mmols) in THF (300 ml) is added, keeping the temperature below -65° C. The mixture is stirred 1 hour at -75° C. and a solution of trimrthyl borate (7.5 g; 72 mmols) in THF (200 ml) is added dropwise. The reaction is allowed to warm up to room temperature overnight. A 0.25N solution of Hcl (200 ml) is added and the THF is removed under vacuum. The residue is extracted with ethyl ether (3×150 ml) and the combined organic phases are washed with water (2×100 ml) and dried over sodium sulphate. The solution is then concentrated, cooled to 0° C. and filtered to obtain crystalline (1-tert-butoxycarbonylindol-2-yl)boronic acid (6.95 g; 26.6 mmols). Yield: 37%.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
56.1 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[C:16]([O:20][C:21]([N:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24]1)=[O:22])([CH3:19])([CH3:18])[CH3:17].[B:32]([O-])([O-:34])[O-:33]>C1COCC1.CCCCCC>[C:16]([O:20][C:21]([N:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[C:24]1[B:32]([OH:34])[OH:33])=[O:22])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
56.1 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC=CC=C12
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
B([O-])([O-])[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at -75° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below -65° C
TEMPERATURE
Type
TEMPERATURE
Details
is then warmed to 0° C. within 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling again to -78° C.
CUSTOM
Type
CUSTOM
Details
the temperature below -65° C
STIRRING
Type
STIRRING
Details
The mixture is stirred 1 hour at -75° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the THF is removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ethyl ether (3×150 ml)
WASH
Type
WASH
Details
the combined organic phases are washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=CC=CC=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.6 mmol
AMOUNT: MASS 6.95 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.